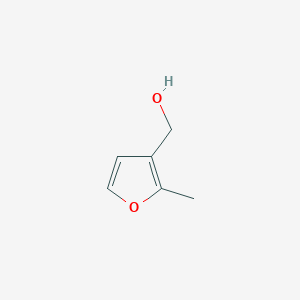

(2-Methylfuran-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylfuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYOGLDPNBZSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380396 | |

| Record name | (2-methylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-99-4 | |

| Record name | (2-methylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methylfuran-3-yl)methanol CAS number 5554-99-4

An In-depth Technical Guide to (2-Methylfuran-3-yl)methanol (CAS 5554-99-4)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 5554-99-4, a heterocyclic alcohol of significant interest to the scientific community. The document delves into its fundamental physicochemical properties, methods of synthesis, chemical reactivity, and diverse applications, particularly its role as a versatile building block in organic synthesis. It is intended for researchers, chemists, and professionals in drug development and materials science who are utilizing or considering this furan derivative in their work. The guide synthesizes technical data with practical insights, covering safe handling protocols and exploring the compound's position within the broader context of biomass-derived chemical intermediates.

Introduction and Strategic Importance

This compound is an organic compound featuring a furan ring substituted with a methyl group at the second position and a hydroxymethyl group at the third.[1] This unique arrangement of functional groups on a five-membered aromatic oxygen-containing heterocycle makes it a valuable intermediate in synthetic chemistry.[1] Furans, in general, are a cornerstone of heterocyclic chemistry, with many derivatives exhibiting important biological activities or serving as key precursors to complex molecules.[2]

The parent compound, 2-methylfuran, is recognized as a significant biomass-derived platform chemical, often produced from the hemicellulose fraction of lignocellulose.[3][4] This places this compound and its chemistry at the intersection of sustainable "green" chemistry and advanced organic synthesis. Its structure is a nexus of reactivity: the nucleophilic furan ring, the reactive benzylic-like alcohol, and the directing influence of the methyl group. Understanding how to leverage this reactivity is key to its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Physicochemical Properties and Characterization

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below. The presence of the hydroxymethyl group imparts polarity, rendering it soluble in polar solvents such as water and alcohols, a crucial factor for its use in various reaction media.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5554-99-4 | [5] |

| Molecular Formula | C₆H₈O₂ | [1][5] |

| Molecular Weight | 112.13 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | (2-Methyl-3-furyl)methanol, 3-(Hydroxymethyl)-2-methylfuran | [1][5] |

| Appearance | Clear, pale yellow liquid | [1] |

| Boiling Point | 76-78°C @ 11 mmHg | |

| Purity (Typical) | ≥95% | [1] |

Spectroscopic Profile

-

¹H NMR: Would show distinct signals for the furan ring protons, the methyl group protons (singlet, ~2.2-2.4 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~4.5-4.7 ppm), and the hydroxyl proton (a broad singlet which can be exchanged with D₂O).

-

¹³C NMR: Would reveal six distinct carbon signals corresponding to the two sp² carbons of the double bond, the two sp² carbons attached to the oxygen, the methyl carbon, and the methylene carbon.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 112. PubChem lists available GC-MS data for this compound.[5]

Synthesis and Manufacturing

The synthesis of substituted furfuryl alcohols like this compound generally follows established organic chemistry principles. The most common and direct route involves the selective reduction of a carbonyl group at the 3-position of the 2-methylfuran ring.

Primary Synthetic Pathway: Reduction of a Carbonyl Precursor

This strategy is predicated on the availability of 2-methyl-3-furoic acid or its corresponding aldehyde or ester. These precursors can be reduced to the primary alcohol using a variety of reducing agents. The choice of reagent is critical and depends on the substrate and desired selectivity.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing esters and carboxylic acids directly to alcohols. It is typically used in anhydrous ethers like THF or diethyl ether.

-

Sodium Borohydride (NaBH₄): A milder reducing agent, ideal for the selective reduction of aldehydes and ketones. It is often used in protic solvents like methanol or ethanol.

Caption: General synthetic workflow for this compound via reduction.

Experimental Protocol: Reduction of Methyl 2-Methyl-3-furoate

This protocol is a representative example based on standard laboratory procedures for ester reduction.

-

Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to 0°C in an ice-water bath. This is a critical step to control the highly exothermic reaction between LiAlH₄ and the ester.

-

Substrate Addition: A solution of methyl 2-methyl-3-furoate (1.0 eq.) in anhydrous THF is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C. The slow addition rate is essential for safety and reaction control.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water dropwise, followed by 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid.

-

Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two key functional domains: the hydroxymethyl group and the furan ring.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a wide range of transformations:

-

Oxidation: Can be oxidized to the corresponding aldehyde (2-methyl-3-furaldehyde) using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid (2-methyl-3-furoic acid) with stronger oxidants like potassium permanganate (KMnO₄).

-

Esterification: Reacts readily with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides to form esters, which are often explored in fragrance and flavor applications.[7]

-

Etherification: Can be converted to ethers, such as by Williamson ether synthesis, to introduce different alkyl or aryl groups.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C5 position (alpha to the oxygen and least sterically hindered).

-

Electrophilic Substitution: Can undergo reactions like acylation (Friedel-Crafts), Vilsmeier-Haack formylation, and nitration, although the acidic conditions required for some of these can lead to ring-opening.[8]

-

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions, providing a pathway to complex bicyclic structures.[3]

-

Hydrogenation: The furan ring can be hydrogenated to the corresponding tetrahydrofuran derivative, a common solvent and intermediate.

Caption: Key chemical transformations of this compound.

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry

As a heterocyclic building block, this compound is a valuable starting material for the synthesis of more complex molecules with potential biological activity.[1][2] The furan nucleus is a common scaffold in many natural products and pharmaceuticals. The ability to functionalize both the alcohol and the furan ring allows for the systematic construction of compound libraries for drug discovery screening.

Flavor and Fragrance Industry

Furan derivatives are well-known for their potent and diverse aroma profiles. For example, the related compound 2-methyl-3-furanthiol possesses an intense meaty aroma and is a critical component of many savory flavors.[9][10] this compound can serve as a direct precursor to this and other thioethers via substitution of the hydroxyl group.[11] Furthermore, esters derived from it are candidates for new fragrance materials with potentially fruity or floral notes.[7][12]

Safety, Handling, and Toxicology

No specific, comprehensive safety data sheet (SDS) for this compound is widely available in the public domain. Therefore, a conservative approach to handling is required, guided by the data for structurally related compounds such as 2-methylfuran and other flammable alcohols.

-

Assumed Hazards: Based on 2-methylfuran, the compound should be treated as a highly flammable liquid and vapor .[13][14] It should also be considered potentially toxic if swallowed and fatal if inhaled .[13][14]

-

Handling Precautions:

-

Work only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[16]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[13][15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Toxicological Considerations

The metabolism of furan derivatives is a critical area of study. The related compound 2-methylfuran is metabolized in the liver by cytochrome P450 enzymes (specifically CYP2E1) into a highly reactive α,β-unsaturated metabolite, 3-acetylacrolein.[17][18] This reactive intermediate is capable of forming adducts with DNA and other nucleophiles, which is the basis for its toxicity.[17][18] It is plausible that this compound could undergo similar metabolic activation pathways, a factor that must be considered in any drug development program.

Conclusion and Future Outlook

This compound, CAS 5554-99-4, is more than just a chemical intermediate; it is a versatile platform molecule with significant potential. Its origins in renewable biomass feedstocks align it with the principles of green chemistry, while its rich reactivity makes it a valuable tool for chemists in academia and industry. Future research will likely focus on expanding its use in the synthesis of complex bioactive molecules, developing novel fragrance and flavor compounds, and exploring its potential in the creation of new polymers and materials. As the demand for sustainable and functional chemical building blocks grows, the importance of well-characterized furan derivatives like this compound is set to increase.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777165, this compound. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of (2-Methyl-furan-3-YL)-methanol. Retrieved from [Link]

-

Schäfer, F., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. International Journal of Molecular Sciences. Available at: [Link]

-

Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Retrieved from [Link]

-

Wang, C., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]

- Google Patents. (n.d.). CN1141296A - Preparation method of 2-methyl-3-methylthiofuran.

-

Georganics. (2024). Furan-3-methanol – preparation and application. Retrieved from [Link]

-

Catalysis Science & Technology. (2018). Gas-phase cascade upgrading of furfural to 2-methylfuran using methanol as a H-transfer reactant and MgO based catalysts. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2-METHYL-5-PHENYLFURAN-3-YL)METHANOL | CAS 111787-91-8. Retrieved from [Link]

-

MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

-

Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

-

National Institutes of Health. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34286, 2-Methyl-3-furanthiol. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of new fragrances from 2-methylfuran. Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Fragrances from 2-Methylfuran. Retrieved from [Link]

-

ResearchGate. (2022). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]

Sources

- 1. CAS 5554-99-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 3. mdpi.com [mdpi.com]

- 4. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H8O2 | CID 2777165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5554-99-4 | this compound - Moldb [moldb.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. carlroth.com [carlroth.com]

- 15. uwm.edu [uwm.edu]

- 16. methanex.com [methanex.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-Hydroxymethyl-2-methylfuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Furan Derivatives in Modern Research

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural properties make it a versatile building block in the design of novel therapeutic agents and functional materials. Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the nuanced physical properties of substituted furans, such as 3-hydroxymethyl-2-methylfuran, is paramount for researchers. This knowledge underpins critical aspects of drug development, from predicting solubility and bioavailability to designing stable formulations and scalable synthetic routes. This guide provides a comprehensive examination of the core physical characteristics of 3-hydroxymethyl-2-methylfuran, offering both established data and predictive insights to empower researchers in their scientific endeavors.

Core Physical and Chemical Identifiers

A foundational understanding of a molecule begins with its fundamental identifiers and properties. These data points are critical for everything from stoichiometric calculations in synthesis to interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 112.13 g/mol | PubChem[2], Santa Cruz Biotechnology[1] |

| CAS Number | 5554-99-4 | Santa Cruz Biotechnology[1] |

| IUPAC Name | (2-methylfuran-3-yl)methanol | PubChem[2] |

| Synonyms | (2-Methyl-3-furyl)methanol, 2-Methyl-3-furanmethanol | PubChem[2], Parchem[3] |

Physicochemical Properties: Experimental and Predicted Data

The physicochemical properties of a compound govern its behavior in various environments, influencing its solubility, absorption, and distribution – key parameters in drug development. While experimental data for 3-hydroxymethyl-2-methylfuran is not extensively available, a combination of reported values and computational predictions provides a robust profile.

| Property | Value | Source |

| Boiling Point | 75.1°C at 760 mmHg | Guidechem[4] |

| Melting Point | Not available | |

| Density | 1.095 g/cm³ | Guidechem[4] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 0.5 | PubChem (Computed)[2] |

| Topological Polar Surface Area (TPSA) | 33.4 Ų | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 1 | PubChem (Computed)[2] |

Expert Insight on Physicochemical Properties:

The predicted XLogP3 value of 0.5 suggests that 3-hydroxymethyl-2-methylfuran has a relatively balanced lipophilicity and hydrophilicity. This is a desirable characteristic in drug design, as it can influence a compound's ability to cross cell membranes while maintaining sufficient aqueous solubility for formulation. The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and a furan oxygen (hydrogen bond acceptor) contributes to its predicted moderate polarity, as reflected in the TPSA value. The reported boiling point of 75.1°C at atmospheric pressure appears unusually low for a molecule of this structure and molecular weight, especially when compared to related furanmethanols. This value should be treated with caution and, if critical for an application, experimental verification is strongly recommended.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, hydroxymethyl, and furan ring protons. The chemical shifts would be influenced by the electron-donating effect of the methyl group and the electron-withdrawing effect of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the furan ring carbons are characteristic of aromatic heterocycles.

Infrared (IR) Spectroscopy

The IR spectrum of 3-hydroxymethyl-2-methylfuran would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Other key signals would include C-H stretching vibrations of the methyl and furan ring protons, C=C stretching of the furan ring, and C-O stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak ([M]⁺) for 3-hydroxymethyl-2-methylfuran would be observed at an m/z of 112. Common fragmentation patterns for furanmethanol derivatives include the loss of the hydroxymethyl group, water, or cleavage of the furan ring. PubChem lists GC-MS data for "this compound," confirming the expected molecular weight.[2]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 3-hydroxymethyl-2-methylfuran can be approached through several synthetic strategies, often involving the modification of a pre-existing furan ring. One plausible route involves the reduction of a corresponding carboxylic acid or ester, such as 3-formyl-2-methylfuran or a 2-methyl-3-furoic acid derivative.

Illustrative Synthetic Workflow:

Caption: A potential synthetic route to 3-hydroxymethyl-2-methylfuran.

Reactivity Profile

The reactivity of 3-hydroxymethyl-2-methylfuran is dictated by the interplay of the furan ring, the methyl substituent, and the hydroxymethyl group.

-

Furan Ring: The furan ring can participate in electrophilic aromatic substitution reactions, although it is also susceptible to ring-opening under strongly acidic conditions.

-

Hydroxymethyl Group: The primary alcohol functionality can undergo oxidation to an aldehyde and then a carboxylic acid. It can also be converted to ethers, esters, and halides through standard synthetic transformations.

-

Methyl Group: The methyl group can be a site for radical substitution under appropriate conditions.

Reactivity Considerations Diagram:

Caption: Key reactive sites and potential transformations of 3-hydroxymethyl-2-methylfuran.

Stability, Storage, and Safety

Stability and Storage

Furan derivatives, particularly those with hydroxymethyl substituents, can be sensitive to air, light, and acidic conditions. It is recommended to store 3-hydroxymethyl-2-methylfuran in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Safety and Handling

General Handling Protocol:

-

Engineering Controls: Use in a properly functioning chemical fume hood.

-

Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

-

Fire Safety: Keep away from ignition sources. Have a Class B fire extinguisher readily available.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Hydroxymethyl-2-methylfuran is a furan derivative with significant potential in various research and development applications. While a complete experimental dataset for its physical properties is not yet available in the public domain, this guide has synthesized the existing information and provided expert-driven predictions to offer a comprehensive profile of the compound. A thorough understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. As research into furan-based molecules continues to expand, it is anticipated that a more complete experimental characterization of this and other valuable derivatives will become available.

References

- Fisher Scientific. (2021). Safety Data Sheet: 2-Methyl-3-furanethiol, balance oxidized compound. [Online].

- Cheméo. (n.d.). Chemical Properties of 3-hydroxy-2-methyltetrahydrofuran. [Online].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Online]. Available: [Link]

- ChemicalBook. (n.d.). (2-Methyl-3-furyl)methanol. [Online].

- PubChem. (n.d.). Methyl 2-(hydroxymethyl)furan-3-carboxylate. National Center for Biotechnology Information. [Online].

- Axsyn. (n.d.). 2-Furanmethanol,3-methyl-. [Online].

- SpectraBase. (n.d.). 3-(Hydroxymethyl)-2-[1-(trimethylsilyl)ethyl]furan. [Online].

- ChemicalBook. (n.d.). 111787-91-8((2-METHYL-5-PHENYL-3-FURYL)METHANOL). [Online].

- Advanced Biotech. (2025). Safety Data Sheet. [Online].

- M&U International. (2017). Safety Data Sheet. [Online].

- SpectraBase. (n.d.). This compound. [Online].

- Chemsrc. (2024). 3-(hydroxymethyl)furan-2-carbaldehyde. [Online].

-

PubChem. (n.d.). 2-Methyl-3-furanthiol. National Center for Biotechnology Information. [Online]. Available: [Link]

- ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Online].

- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Online].

- Ventos. (n.d.). 2-METHYL-3-FURANTHIOL. [Online].

- ResearchGate. (2025). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. [Online].

- Google Patents. (n.d.). US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran. [Online].

- MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Online].

- Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran. [Online].

- Fisher Scientific. (n.d.). Safety Data Sheet. [Online].

- Journal of the Chemical Society (Resumed). (1939). Preparation of 2- and 3-hydroxyfuran. [Online].

- Fisher Scientific. (n.d.). (2-Methyl-3-furyl)methanol, 97%, Thermo Scientific. [Online].

- Guidechem. (n.d.). (2-metil-3-furil) metanol 5554-99-4 wiki. [Online].

-

NIST. (n.d.). 2-Methyl-3-furanthiol. [Online]. Available: [Link]

- The Good Scents Company. (n.d.). 3-furan methanol. [Online].

- NIST. (n.d.). 2-Methyl-3-furanthiol. [Online].

- Sigma-Aldrich. (n.d.). 2-Methyl-3-furanthiol. [Online].

- PMC. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. [Online].

- LookChem. (n.d.). 5-[(Dimethylamino)methyl]-2-furanmethanol. [Online].

-

NIST. (n.d.). Furan, 2-methyl-. [Online]. Available: [Link]

- Fisher Scientific. (n.d.). (2-Methyl-3-furyl)methanol, 97%, Thermo Scientific 5 g. [Online].

- Cheméo. (n.d.). Chemical Properties of 2-Methyl-3-furanthiol. [Online].

Sources

(2-Methylfuran-3-yl)methanol: A Spectroscopic and Synthetic Guide

Introduction

Furan derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science. Their unique aromaticity and reactivity make them versatile building blocks for the synthesis of complex molecular architectures. (2-Methylfuran-3-yl)methanol, in particular, represents an important synthon, offering multiple reactive sites for further chemical elaboration. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for monitoring its transformations in synthetic workflows.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. We will delve into the theoretical underpinnings of the observed spectral data, supported by comparisons with closely related furan derivatives. Furthermore, this guide outlines a robust synthetic protocol for its preparation and details the methodologies for acquiring high-quality spectroscopic data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

This compound possesses a furan ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. This substitution pattern dictates its chemical reactivity and is the basis for its unique spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| CAS Number | 5554-99-4 | |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not available | - |

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unequivocal identification of this compound. The following sections detail the expected and observed data from mass spectrometry, NMR, and IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Predicted Fragmentation Pattern:

The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (112.13). Key fragmentation pathways are predicted to involve:

-

Loss of a hydrogen atom: leading to a fragment at m/z 111.

-

Loss of the hydroxyl group: resulting in a fragment at m/z 95.

-

Loss of the hydroxymethyl group: giving rise to the 2-methylfuran cation at m/z 81.

-

Cleavage of the furan ring: leading to smaller fragments.

Experimental Mass Spectrum Data (GC-MS):

A gas chromatography-mass spectrometry (GC-MS) analysis of this compound would provide both the retention time for chromatographic separation and the mass spectrum for identification. The mass spectrum available on SpectraBase serves as a valuable experimental reference.

| m/z | Predicted Fragment | Relative Intensity |

| 112 | [M]⁺ | Moderate |

| 111 | [M-H]⁺ | Moderate |

| 97 | [M-CH₃]⁺ | Low |

| 83 | [M-CHO]⁺ | High |

| 55 | Furan ring fragments | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

The proton NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing hydroxymethyl group, as well as the aromaticity of the furan ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₅ | 7.20 - 7.30 | d | ~2.0 | 1H |

| H₄ | 6.15 - 6.25 | d | ~2.0 | 1H |

| -CH₂OH | 4.50 - 4.60 | s | - | 2H |

| -CH₃ | 2.25 - 2.35 | s | - | 3H |

| -OH | 1.50 - 2.50 | br s | - | 1H |

Causality behind Predicted Shifts:

-

H₅ and H₄: These protons are on the furan ring. H₅ is adjacent to the oxygen atom and is expected to be the most downfield of the ring protons. The coupling between H₄ and H₅ is a characteristic three-bond coupling in furans.

-

-CH₂OH: The methylene protons are adjacent to the electron-withdrawing hydroxyl group and the furan ring, leading to a downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with.

-

-CH₃: The methyl protons are attached to the furan ring and are expected to be in the typical allylic/benzylic region.

-

-OH: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C₂ | 150 - 155 |

| C₅ | 138 - 142 |

| C₃ | 120 - 125 |

| C₄ | 110 - 115 |

| -CH₂OH | 55 - 60 |

| -CH₃ | 12 - 16 |

Interpretation of Predicted Shifts:

-

C₂ and C₅: These are the carbons of the furan ring bonded to the oxygen atom and are the most deshielded. C₂ bearing the methyl group will be significantly downfield.

-

C₃ and C₄: These are the other two carbons of the furan ring. C₃, being substituted with the hydroxymethyl group, will be more downfield than C₄.

-

-CH₂OH and -CH₃: The chemical shifts for the hydroxymethyl and methyl carbons are in the expected aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600 - 3200 | O-H (alcohol) | Stretching |

| 3150 - 3100 | C-H (furan ring) | Stretching |

| 2950 - 2850 | C-H (methyl, methylene) | Stretching |

| ~1600, ~1500 | C=C (furan ring) | Stretching |

| ~1050 | C-O (alcohol) | Stretching |

Significance of Key Bands:

-

O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹ is a clear indicator of the hydroxyl group and the presence of hydrogen bonding.

-

Furan Ring Vibrations: The characteristic C=C stretching bands of the furan ring provide evidence for the heterocyclic core.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O single bond of the primary alcohol.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of high-quality spectroscopic data.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 2-methyl-3-furoic acid or its corresponding ester.

Reaction Scheme:

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR):

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Conditions: The EI source should be operated at 70 eV. Scan a mass range of m/z 40-300.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Acquire the spectrum of the neat liquid sample using a diamond attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. The predicted and available experimental data provide a clear and consistent spectroscopic profile for this important furan derivative. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers working with this compound, ensuring its accurate identification and use in further chemical transformations. A comprehensive understanding of its spectroscopic characteristics is not merely an academic exercise but a critical component of ensuring the quality, purity, and desired reactivity of this versatile chemical building block in research and development settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley. [Link]

-

NIST WebBook. Furan, 2-methyl-. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Methylfuran-3-yl)methanol

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings like benzene have made it a cornerstone in the development of a wide array of therapeutic agents.[2] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[4][5][6] The incorporation of the furan moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate, often enhancing binding affinity, selectivity, and metabolic stability.[1][2] this compound is a representative example of a substituted furan, and a thorough understanding of its structural characterization is paramount for its potential applications in drug development and other areas of chemical research. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a critical tool for its unambiguous identification and the confirmation of its chemical structure.

Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 | ~ 7.25 | Doublet (d) | ~ 1.9 | 1H |

| H-4 | ~ 6.20 | Doublet (d) | ~ 1.9 | 1H |

| -CH₂OH | ~ 4.60 | Singlet (s) | - | 2H |

| -CH₃ | ~ 2.20 | Singlet (s) | - | 3H |

| -OH | Variable | Broad Singlet (br s) | - | 1H |

Justification of Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum is based on the following expert analysis:

-

Furan Ring Protons (H-5 and H-4): The furan ring is an aromatic system, and its protons typically resonate in the aromatic region of the spectrum.

-

H-5: This proton is adjacent to the oxygen atom and is expected to be the most deshielded of the ring protons, appearing at the lowest field (~7.25 ppm). It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is also on the furan ring and will be shielded relative to H-5. It is predicted to resonate at a higher field (~6.20 ppm) and will also be a doublet due to coupling with H-5.

-

Coupling Constant (J₄,₅): The coupling constant between H-4 and H-5 in a furan ring is typically small, around 1.9 Hz.

-

-

Hydroxymethyl Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are adjacent to the furan ring and the hydroxyl group. Their chemical shift is predicted to be around 4.60 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

Methyl Protons (-CH₃): The methyl group is attached to the furan ring at the C2 position. These protons are expected to resonate at a relatively high field (~2.20 ppm) and will appear as a singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It is expected to appear as a broad singlet and its integration would be for one proton.

The following diagram illustrates the structure of this compound with the assigned protons.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean and dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

NMR Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient for ¹H NMR.

-

Apply a 90° pulse angle.

-

-

Data Processing:

-

Perform a Fourier transform of the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

The following diagram outlines the general workflow for acquiring a ¹H NMR spectrum.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-hydroxymethyl-2-methylfuran

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-hydroxymethyl-2-methylfuran. The document provides a detailed analysis of predicted spectral data, the underlying principles governing chemical shifts in substituted furans, a robust experimental protocol for data acquisition, and methodologies for definitive signal assignment.

Introduction: The Significance of 3-hydroxymethyl-2-methylfuran and ¹³C NMR

3-hydroxymethyl-2-methylfuran is a substituted furan derivative of interest in various fields, including flavor and fragrance chemistry, and as a potential building block in organic synthesis. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications.

Carbon-13 NMR spectroscopy is an indispensable, non-destructive analytical technique that provides unparalleled insight into the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal in the ¹³C NMR spectrum, with its position (chemical shift, δ) being highly sensitive to the local electronic environment. This sensitivity allows for the detailed mapping of molecular structure, identification of functional groups, and confirmation of substitution patterns.

Predicted ¹³C NMR Spectral Data

While direct experimental ¹³C NMR data for 3-hydroxymethyl-2-methylfuran is not widely published, a highly accurate prediction can be formulated based on established substituent chemical shift (SCS) effects and data from analogous compounds such as 2-methylfuran[1][2][3], 3-methylfuran[4][5], and furfuryl alcohol[6]. Online prediction algorithms, which utilize large databases and machine learning, further refine these estimations[7][8][9].

The structure of 3-hydroxymethyl-2-methylfuran with the conventional numbering system is presented below.

Caption: Structure of 3-hydroxymethyl-2-methylfuran with IUPAC numbering.

The predicted ¹³C NMR chemical shifts for 3-hydroxymethyl-2-methylfuran in a standard solvent like deuterochloroform (CDCl₃) are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | 148 - 152 | α-carbon, attached to ring oxygen (deshielded). Further deshielded by the C2-methyl substituent. |

| C5 | 138 - 142 | α-carbon, attached to ring oxygen (deshielded). |

| C3 | 122 - 126 | β-carbon, quaternary. Deshielded by the attached -CH₂OH group. |

| C4 | 108 - 112 | β-carbon, attached to hydrogen. Shielded relative to α-carbons. |

| C7 (-CH₂OH) | 56 - 60 | Aliphatic carbon, deshielded by the directly attached electronegative oxygen atom. |

| C6 (-CH₃) | 10 - 14 | Aliphatic carbon in a methyl group, highly shielded. |

Interpretation and Scientific Rationale of Chemical Shifts

The chemical shift of a carbon nucleus is primarily governed by the electron density around it. Electronegative atoms or electron-withdrawing groups decrease electron density, "deshielding" the nucleus from the external magnetic field and shifting its signal "downfield" to a higher ppm value[10]. Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal "upfield" to a lower ppm value.

-

Furan Ring Carbons (C2, C3, C4, C5):

-

α-Carbons (C2 and C5): These carbons are directly bonded to the highly electronegative ring oxygen atom, causing them to be significantly deshielded and resonate at the lowest field (highest ppm) among the ring carbons. For unsubstituted furan, these carbons appear around 142 ppm[11]. The methyl group at the C2 position introduces a substituent effect, typically causing a downfield shift of the attached carbon (α-effect), hence C2 is predicted to be the most downfield signal.

-

β-Carbons (C3 and C4): Located further from the ring oxygen, these carbons are more shielded and appear at a higher field (lower ppm) than the α-carbons. Unsubstituted furan shows these signals around 109 ppm[11]. In our target molecule, C3 is substituted with a hydroxymethyl group. This substitution deshields C3 relative to C4. C4, being a CH group with no adjacent electron-withdrawing substituents, is expected to be the most shielded of the ring carbons.

-

-

Substituent Carbons (C6 and C7):

-

C7 (-CH₂OH): The carbon of the hydroxymethyl group is directly attached to an electronegative oxygen atom. This inductive effect strongly deshields the C7 nucleus, placing its signal in the 56-60 ppm range, which is typical for carbons in alcohols[12][13].

-

C6 (-CH₃): The methyl carbon is a typical sp³-hybridized carbon in an alkyl environment. It is highly shielded and therefore resonates in the upfield region of the spectrum, typically between 10 and 14 ppm.

-

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for acquiring a quantitative and high-resolution ¹³C NMR spectrum of a small organic molecule like 3-hydroxymethyl-2-methylfuran.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum with an excellent signal-to-noise ratio and accurate chemical shift referencing.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the purified compound. A higher concentration is preferred for ¹³C NMR due to its low natural abundance (1.1%).

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Deuterochloroform (CDCl₃), in a clean, dry vial. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm which can be used for spectral calibration.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filter the solution if necessary and transfer it to a standard 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step is critical for maintaining field stability during the long acquisition times often required for ¹³C NMR.

-

Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically done by optimizing the deuterium lock signal.

-

-

Data Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is typically used. Proton decoupling collapses the C-H coupling, simplifying the spectrum to single lines for each carbon and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

-

Pulse Angle: A 30-45 degree pulse angle is used instead of 90 degrees to allow for a shorter relaxation delay without saturating the signals.

-

Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all possible carbon signals are captured.

-

Acquisition Time (AT): Typically 1-2 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): Set to 2-5 seconds. This delay allows for the magnetization to return to equilibrium between pulses. For fully quantitative results, especially for quaternary carbons which relax slowly, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance and sensitivity of the ¹³C nucleus, a large number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The acquisition time can range from 30 minutes to several hours.

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain data (FID) into frequency-domain data (the spectrum).

-

Phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

-

Experimental Workflow Visualization:

Caption: Workflow for ¹³C NMR spectrum acquisition and processing.

Definitive Signal Assignment using 2D NMR

While the predictions above are robust, unambiguous assignment requires two-dimensional (2D) NMR experiments. These experiments correlate signals from different nuclei based on their bonding or through-space proximity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with the protons directly attached to them.

-

The signal for C4 would show a cross-peak with its attached proton (H4).

-

The signal for C5 would show a cross-peak with its attached proton (H5).

-

The signal for C6 (-CH₃) would correlate with the three methyl protons.

-

The signal for C7 (-CH₂OH) would correlate with the two methylene protons.

-

C2 and C3 are quaternary and would not show any signals in a standard HSQC spectrum, immediately identifying them.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons and piecing together the molecular fragments.

-

Assigning C2 and C3: The methyl protons (H6) would show a correlation to C2 (two bonds) and C3 (three bonds). The methylene protons (H7) would show correlations to C3 (two bonds), C2 (three bonds), and C4 (three bonds). These correlations would definitively distinguish C2 and C3.

-

Logical Framework for Signal Assignment:

Caption: Logic diagram for definitive signal assignment using 2D NMR.

Conclusion

The ¹³C NMR spectrum of 3-hydroxymethyl-2-methylfuran is characterized by six distinct signals corresponding to its unique carbon environments. The chemical shifts are predictably influenced by the electronic effects of the furan ring's oxygen atom and the methyl and hydroxymethyl substituents. While robust predictions can be made from foundational principles and comparative data, definitive and unambiguous assignment of each carbon signal, particularly the quaternary carbons, necessitates the application of 2D NMR techniques such as HSQC and HMBC. The protocols and interpretive logic presented in this guide provide a comprehensive framework for scientists to confidently acquire and interpret the ¹³C NMR spectrum of this molecule and other similarly substituted furan derivatives.

References

- Masumarra, G., & Ballistreri, F. P. (1980). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of the Chemical Society, Perkin Transactions 2, (8), 1143-1146.

-

SpectraBase (2025). 2-Methylfuran - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

-

PubChem (n.d.). 3-Methylfuran. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (n.d.). 2-Methylfuran. National Center for Biotechnology Information. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ChemAxon (n.d.). NMR Prediction. ChemAxon. Available at: [Link]

-

NMRDB.org (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

CASPRE (n.d.). 13C NMR Predictor. Available at: [Link]

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

SpectraBase (2025). Furan - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

Sources

- 1. 2-Methylfuran(534-22-5) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylfuran(930-27-8) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Furfuryl alcohol(98-00-0) 13C NMR [m.chemicalbook.com]

- 7. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 8. Visualizer loader [nmrdb.org]

- 9. CASPRE [caspre.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of (2-Methylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylfuran-3-yl)methanol, a substituted furan derivative, presents a unique molecular architecture of interest in synthetic chemistry and drug development.[1][2] Its structure, featuring a furan ring with both a methyl and a hydroxymethyl substituent, offers multiple sites for chemical modification, making it a valuable building block in the synthesis of more complex molecules. The presence of a primary alcohol functional group and an aromatic furan ring governs its chemical reactivity and potential biological activity.[1]

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the chemical bonds within the molecule. This guide provides a comprehensive overview of the principles and application of IR spectroscopy for the characterization of this compound, offering insights into its structural elucidation and quality control.

Theoretical Principles of IR Spectroscopy for this compound

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the furan ring, the methyl (-CH3) group, and the methylene (-CH2-) bridge. The position, intensity, and shape of these absorption bands are indicative of the specific bond types and their molecular environment.

Key Functional Group Vibrations

-

O-H Stretching: The hydroxyl group of the primary alcohol is expected to exhibit a strong and broad absorption band in the region of 3600-3200 cm⁻¹.[3][4][5][6][7][8][9] The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules.[4][6][7][9]

-

C-H Stretching:

-

Furan Ring (=C-H): The stretching vibrations of the carbon-hydrogen bonds on the furan ring typically appear at wavenumbers slightly above 3000 cm⁻¹, often in the range of 3160-3100 cm⁻¹.[3][5]

-

Methyl and Methylene (-C-H): The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected to be observed just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region.[5][6][7]

-

-

C=C Stretching (Furan Ring): The carbon-carbon double bond stretching vibrations within the furan ring give rise to characteristic absorption bands in the aromatic region, typically between 1600 cm⁻¹ and 1400 cm⁻¹.[5][10]

-

C-O Stretching:

-

Primary Alcohol (C-O): A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1260-1050 cm⁻¹.[5][8]

-

Furan Ring (=C-O-C=): The furan ring also contains C-O single bonds, and their stretching vibrations contribute to the spectrum in the fingerprint region.[11]

-

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorption bands arising from various bending and stretching vibrations.[4] This region is unique to each molecule and can be used for definitive identification by comparing it to a reference spectrum.

Experimental Protocol for Acquiring the IR Spectrum

The following is a detailed, step-by-step methodology for obtaining the IR spectrum of this compound.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

This compound sample (liquid)[1]

-

Sample holder for liquid analysis (e.g., salt plates - NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Workflow Diagram

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of this compound.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its self-check.

-

Verify that the sample compartment is clean and dry.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any atmospheric water and carbon dioxide, as well as any signals from the sample holder (e.g., ATR crystal).

-

Place the clean sample holder in the spectrometer and close the compartment.

-

Initiate the background scan according to the instrument's software instructions.

-

-

Sample Preparation (Using an ATR Accessory):

-

An ATR accessory is often preferred for liquid samples as it requires minimal sample preparation.

-

Place a small drop of this compound onto the ATR crystal using a clean pipette.

-

Ensure the crystal is completely covered by the liquid sample.

-

-

Sample Spectrum Acquisition:

-

Place the ATR accessory with the sample into the spectrometer.

-

Initiate the sample scan. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum may require some processing to enhance its quality.

-

Perform a baseline correction to ensure all peaks originate from the same horizontal axis.

-

If the spectrum is noisy, a smoothing function can be applied.

-

-

Spectrum Interpretation:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands with the expected vibrational frequencies of the functional groups in this compound.

-

Predicted IR Spectrum Analysis of this compound

Based on the known characteristic absorption frequencies of its functional groups, the following table summarizes the predicted IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3160 - 3100 | Medium | =C-H Stretch | Furan Ring |

| 2950 - 2850 | Medium | -C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂) |

| ~1600 & 1500-1430 | Medium to Weak | C=C Stretch | Furan Ring |

| 1260 - 1050 | Strong | C-O Stretch | Primary Alcohol |

| Below 1500 | Variable | Bending & Skeletal Vibrations | Fingerprint Region |

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for the characteristic IR absorption bands.

Caption: Molecular structure of this compound with key vibrational modes indicated.

Conclusion

IR spectroscopy is an indispensable tool for the structural characterization of this compound. The key absorption bands, including the broad O-H stretch, the aromatic and aliphatic C-H stretches, the furan C=C stretches, and the strong C-O stretch, provide a detailed fingerprint of the molecule's functional groups. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize IR spectroscopy for the analysis and quality assessment of this important chemical intermediate. The provided experimental protocol ensures the acquisition of high-quality spectra, and the detailed interpretation of the predicted spectrum serves as a valuable reference for experimental data.

References

- Infrared spectroscopy of furan-containing phenols. Benchchem.

- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton.

- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press.

- Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan. The Journal of Physical Chemistry A - ACS Publications.

- CAS 5554-99-4: this compound. CymitQuimica.

- A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate.

- Table of Characteristic IR Absorptions.

- This compound. PubChem - NIH.

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Spectral Database for Organic Compounds. Wikipedia.

- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Spectral Database for Organic Compounds. Bioregistry.

- 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- IR: alcohols.

- SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library.

- 5554-99-4 | this compound. Molecular Database - Moldb.

- Spectral Database for Organic Compounds, SDBS. Search UW-Madison Libraries.

- Introduction to the Spectral Data Base (SDBS).

- (2-metil-3-furil) metanol 5554-99-4 wiki. Guidechem.

- 2-Furanmethanol. NIST WebBook - National Institute of Standards and Technology.

- 2-Methylfuran(534-22-5) IR Spectrum. ChemicalBook.

- 2-Furanmethanol, 5-methyl-. NIST WebBook.

- 2-Methylfuran. Wikipedia.

- α-methylfuran-2-methanol. NIST WebBook.

- Furan, 2-methyl-. NIST WebBook.

- Furan, 2-methyl-. NIST WebBook - National Institute of Standards and Technology.

- Furan, 2-methyl-. NIST WebBook - National Institute of Standards and Technology.

- CH3OH infrared spectrum of methanol. doc brown.

Sources

- 1. CAS 5554-99-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 5554-99-4 | this compound - Moldb [moldb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. ecommons.udayton.edu [ecommons.udayton.edu]

mass spectrometry fragmentation of (2-Methylfuran-3-yl)methanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2-Methylfuran-3-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound (C₆H₈O₂). As a substituted furan derivative, this compound is of significant interest to researchers in flavor chemistry, biofuels, and synthetic organic chemistry. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices. This document delineates the primary fragmentation mechanisms, including alpha-cleavage, neutral losses of water and hydroxyl radicals, and characteristic furan ring cleavages. Mechanistic insights are supported by established principles of mass spectrometry and comparative analysis with structurally related furan derivatives. A detailed experimental protocol for acquiring mass spectral data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, ensuring a self-validating approach for researchers.

Introduction

The Analyte: this compound

This compound is a heterocyclic alcohol with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1] Its structure consists of a furan ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. Substituted furans are important components in food and beverage aromas and serve as versatile building blocks in chemical synthesis. The presence of both a furan ring and a primary alcohol functional group dictates a unique and predictable fragmentation pattern under electron ionization conditions.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] When coupled with Gas Chromatography (GC), EI-MS is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds.[3] The resulting mass spectrum is a fingerprint of the molecule, where the molecular ion peak confirms the molecular weight, and the fragment ions provide detailed structural information.[4]

Predicted Electron Ionization Mass Spectrum

The Molecular Ion (M⁺•)

Upon electron ionization, this compound will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 112. The furan ring's aromatic character lends a degree of stability, typically allowing for a discernible, if not abundant, molecular ion peak.

Summary of Key Predicted Fragment Ions

The fragmentation of this compound is governed by the preferential cleavage of the weakest bonds and the formation of stable neutral molecules and charged fragments. The most significant predicted fragment ions are summarized in the table below.

| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway |

| 112 | [C₆H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 95 | [M - •OH]⁺ | Loss of a hydroxyl radical |

| 94 | [M - H₂O]⁺• | Dehydration; loss of a neutral water molecule |

| 81 | [M - •CH₂OH]⁺ | Alpha-cleavage; loss of the hydroxymethyl radical |

| 53 | [C₄H₅]⁺ | Secondary fragmentation; loss of CO from m/z 81 |

The base peak is predicted to be m/z 81 due to the highly favorable alpha-cleavage pathway.

Core Fragmentation Pathways and Mechanistic Analysis

The energetic molecular ion of this compound undergoes several competing fragmentation reactions. These pathways are driven by the stability of the resulting ions and neutral species.

Pathway A: Alpha-Cleavage (Loss of •CH₂OH)

For primary alcohols, the most dominant fragmentation pathway is typically alpha-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the oxygen atom.[5] In this case, cleavage of the bond between the furan ring and the hydroxymethyl group results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da).

This pathway leads to the formation of a highly stable 2-methyl-3-furyl cation at m/z 81 . The stability of this cation, which can be represented by multiple resonance structures, is the primary reason why this fragment is predicted to be the base peak in the spectrum. This is a key diagnostic fragmentation for identifying the hydroxymethyl substituent on the furan ring. A similar cleavage is observed in other furan derivatives.[6]

Pathway B: Loss of Neutral Molecules (H₂O and •OH)

-

Loss of a Hydroxyl Radical ([M - •OH]⁺): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), resulting in a fragment ion at m/z 95 . This corresponds to the (2-methylfuran-3-yl)methyl cation.

-

Dehydration ([M - H₂O]⁺•): Alcohols are known to readily eliminate a neutral water molecule (H₂O, 18 Da) through a rearrangement process.[7] This produces a radical cation at m/z 94 . This is a common fragmentation for many alcoholic compounds and provides corroborating evidence for the presence of the hydroxyl group.

Pathway C: Furan Ring Fragmentation

The furan ring itself is susceptible to fragmentation upon electron ionization. A characteristic fragmentation for furan and its derivatives is the loss of a neutral carbon monoxide (CO) molecule.[8][9]

-

Loss of CO from the Molecular Ion: The molecular ion at m/z 112 can undergo ring opening followed by the elimination of CO (28 Da) to produce a fragment at m/z 84.

-

Loss of a Formyl Radical: Another common pathway for furans is the loss of a formyl radical (•CHO, 29 Da), which would yield a fragment at m/z 83.

Pathway D: Secondary Fragmentations

The primary fragment ions can possess sufficient internal energy to undergo further, or secondary, fragmentation. The most significant secondary fragmentation is expected from the base peak at m/z 81.

-

[m/z 81 → m/z 53]: The 2-methyl-3-furyl cation (m/z 81) can undergo ring cleavage to eliminate a molecule of carbon monoxide (28 Da), resulting in a C₄H₅⁺ ion at m/z 53 . This subsequent loss is a well-documented pathway for furyl cations.[8]

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a high-quality electron ionization mass spectrum of this compound for structural confirmation and fragmentation analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 7890A GC with 5975C MS).[1]

-

GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Materials:

-

This compound standard (≥98% purity).

-

High-purity solvent (e.g., methanol or dichloromethane) for sample dilution.

-

Helium carrier gas (99.999% purity).

Procedure:

-

Sample Preparation: Prepare a 100 ppm solution of this compound in the chosen solvent.

-

GC Method Configuration:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Method Configuration:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV[3]

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Acquisition: Inject the sample and begin the GC-MS run.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Perform background subtraction to obtain a clean spectrum.

-

Analyze the spectrum to identify the molecular ion and key fragment ions, comparing them to the predicted pathways.

-

Visualization of Fragmentation Pathways

The logical relationships between the molecular ion and the major fragment ions are depicted in the following diagrams.

Caption: Primary fragmentation pathways of this compound.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The under electron ionization is characterized by several predictable and structurally informative pathways. The presence of a molecular ion at m/z 112 confirms the compound's molecular weight. The most diagnostic fragmentation is the alpha-cleavage leading to the loss of the hydroxymethyl radical (•CH₂OH), which produces the stable base peak at m/z 81. Additional significant fragments at m/z 95 (loss of •OH) and m/z 94 (loss of H₂O) confirm the presence of the primary alcohol functional group. Secondary fragmentation of the m/z 81 ion via the loss of carbon monoxide to yield an ion at m/z 53 is also a key indicator of the furan substructure. Collectively, these fragmentation patterns provide a robust analytical fingerprint for the confident identification of this compound in complex sample matrices.

References

-